molecular formula C12H16N2O4 B1668332 Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) CAS No. 19961-92-3

Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester)

Cat. No. B1668332
CAS RN: 19961-92-3
M. Wt: 252.27 g/mol
InChI Key: NRUBYAXMLCSEJN-UHFFFAOYSA-N
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Description

Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) is a bioactive chemical.

Scientific Research Applications

  • Synthesis and Applications in Chemical Industry : Carbamate esters, including derivatives of carbanilic acid, are significant in the chemical industry. A study demonstrated a phosgene-free synthesis of various carbamates, highlighting the potential of using alternative methods for carbamate production, which can be safer and more environmentally friendly (Litwinowicz & Kijeński, 2015).

  • Chemoselective Reactions Catalyzed by Alkali Metal Exchanged Faujasites : Research has shown that in the presence of certain catalysts, dimethyl carbonate reacts with specific acids to form methyl or carbamate esters, demonstrating a high level of chemoselectivity. This finding is important for understanding the selective synthesis of esters, including those related to carbanilic acid (Selva, Tundo, Brunelli & Perosa, 2007).

  • Polymer Synthesis and Applications : The synthesis and characterization of novel monomers for producing amphiphilic polycyclooctene-graft-poly(ethylene glycol) copolymers were explored. This research can be linked to the broader applications of carbanilic acid derivatives in the field of polymer chemistry (Shi et al., 2010).

  • Phosgene-Free Synthesis Processes : Studies have focused on developing processes to synthesize valuable chemical compounds without using phosgene, a hazardous chemical. This includes the synthesis of carbamates, highlighting the relevance of carbanilic acid derivatives in safer chemical manufacturing processes (Aso & Baba, 2003).

  • Biodegradable Plasticizers from Tartaric Acid Esters : The use of esters derived from tartaric acid, including methylated esters, as biodegradable plasticizers for polylactide (PLA) was explored. This research indicates the potential use of carbanilic acid derivatives in the development of environmentally friendly materials (Zawada et al., 2017).

  • Catalysis and Chemical Reactions : Several studies have investigated the role of different catalysts in chemical reactions involving esters, including those related to carbanilic acid. These reactions are crucial for understanding the synthesis and applications of these compounds in various chemical processes (Distaso & Quaranta, 2004).

properties

CAS RN

19961-92-3

Product Name

Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester)

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C12H16N2O4/c1-13(2)11(15)18-10-7-5-6-9(8-10)14(3)12(16)17-4/h5-8H,1-4H3

InChI Key

NRUBYAXMLCSEJN-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC

Appearance

Solid powder

Other CAS RN

19961-92-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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